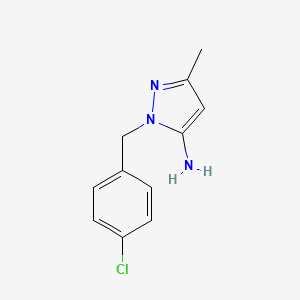

1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-8-6-11(13)15(14-8)7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZRXCCZKYDEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390299 | |

| Record name | 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804212 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3524-41-2 | |

| Record name | 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Aminopyrazole scaffolds are prevalent in a wide array of pharmacologically active molecules, acting as crucial building blocks in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[1][2][3] This document details two primary, field-proven synthetic strategies, elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses critical aspects of process control, including regioselectivity and purification. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a robust and reliable methodology for the preparation of this and structurally related compounds.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] When functionalized with an amino group, particularly at the C5 position, the resulting 5-aminopyrazole structure becomes a versatile synthon, capable of acting as a binucleophile in the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[1][2] These fused systems are of immense interest as they often mimic purine bases found in nucleic acids, leading to potent biological activity.[2] The target molecule, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, combines this privileged aminopyrazole core with a 4-chlorobenzyl substituent at the N1 position, a common feature in pharmacophores designed to interact with specific enzymatic binding pockets.

This guide will explore the two most logical and efficient synthetic approaches to this molecule, providing the causal reasoning behind each strategic choice.

Strategic Overview: Two Convergent Synthetic Pathways

The can be approached from two primary directions, each with distinct advantages regarding starting material availability, reaction control, and overall efficiency.

-

Strategy A: A two-step approach involving the initial synthesis of the core intermediate, 3-methyl-1H-pyrazol-5-amine, followed by a regioselective N-alkylation.

-

Strategy B: A more direct, single-step cyclization using a pre-functionalized hydrazine, namely (4-chlorobenzyl)hydrazine, which circumvents the issue of regioselectivity inherent in Strategy A.

Caption: Overview of the two primary synthetic strategies.

Synthesis via Strategy A: Sequential Cyclization and Alkylation

This method separates the formation of the pyrazole ring from the introduction of the benzyl substituent. While involving two distinct synthetic operations, it allows for the isolation and purification of the key aminopyrazole intermediate.

Part I: Synthesis of 3-methyl-1H-pyrazol-5-amine

The most robust and widely adopted method for constructing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1][3] This reaction, a variation of the Knorr pyrazole synthesis, proceeds via a hydrazone intermediate which subsequently cyclizes through an intramolecular attack of the second hydrazine nitrogen onto the nitrile carbon.[1]

Table 1: Starting Materials for Synthesis of Intermediate

| Compound | Formula | MW ( g/mol ) | CAS No. | Key Properties |

| Acetoacetonitrile | C₄H₅NO | 83.09 | 2469-99-0 | Also known as cyanoacetone. Often used as its more stable sodium salt. |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 7803-57-8 | Highly toxic and corrosive. Use with extreme caution. |

| Hydrazinium Salt | H₅ClN₂ | 68.51 | 10034-93-2 | (e.g., Hydrochloride) Less hazardous alternative to hydrazine hydrate. |

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic ketone carbonyl of acetoacetonitrile, forming a hydrazone intermediate. Tautomerization and subsequent intramolecular cyclization, driven by the nucleophilicity of the second nitrogen atom attacking the nitrile group, leads to the formation of the stable, aromatic pyrazole ring.

Caption: Mechanistic workflow for pyrazole ring formation.

This protocol is adapted from established procedures for the synthesis of 3-amino-5-methylpyrazole.[5]

-

Reaction Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add a solution of hydrazinium monohydrochloride (97.3 g, 1.42 mol) in 250 mL of deionized water.

-

pH Adjustment: Adjust the pH of the hydrazinium solution to approximately 1.5 by the careful, dropwise addition of concentrated hydrochloric acid.

-

Reagent Addition: At room temperature (25-30 °C), add a solution of sodium cyanoacetone (149.1 g, 1.42 mol) in 400 mL of water dropwise from the addition funnel over a period of 45-60 minutes. Maintain the internal temperature below 35 °C.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (7:3), visualizing with UV light and/or potassium permanganate stain.

-

Work-up and Isolation: Upon completion, add 650 mL of toluene to the reaction mixture. Equip the flask for azeotropic distillation (e.g., with a Dean-Stark trap) and heat to remove the water.

-

Salt Removal: After all water has been removed, cool the toluene solution. The inorganic salt (NaCl) will precipitate. Add an equal volume of ethanol to the solution to further precipitate the salt.

-

Final Purification: Filter off the precipitated sodium chloride. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 3-methyl-1H-pyrazol-5-amine as a solid.[5]

Part II: N-Alkylation with 4-chlorobenzyl chloride

This step introduces the 4-chlorobenzyl group onto the pyrazole ring. The primary challenge in this step is regioselectivity . The 3-methyl-1H-pyrazol-5-amine intermediate possesses three potential nucleophilic sites for alkylation: the exocyclic amino group (-NH₂) and the two nitrogen atoms within the pyrazole ring (N1 and N2).

Caption: Regioselectivity challenge in the N-alkylation step.

Controlling Regioselectivity: The N1 position is generally the most thermodynamically favored site for alkylation on an unsubstituted pyrazole ring. To selectively obtain the N1-alkylated product, the reaction conditions must be carefully controlled. The use of a suitable base and solvent is critical. A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile typically favors N1 alkylation by deprotonating the ring nitrogen, which is more acidic than the exocyclic amine.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methyl-1H-pyrazol-5-amine (10.0 g, 0.103 mol) and 200 mL of anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.53 g, 0.113 mol) portion-wise over 20 minutes.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 4-chlorobenzyl chloride (16.59 g, 0.103 mol) in 50 mL of anhydrous DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting pyrazole is consumed.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired N1-isomer, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.

Synthesis via Strategy B: Direct Regiocontrolled Cyclization

This strategy offers a more elegant and often higher-yielding route by building the desired substitution pattern directly into the starting materials. By using (4-chlorobenzyl)hydrazine, the N1 substituent is pre-defined, eliminating the possibility of forming N2-isomers during the cyclization step.[6]

Table 2: Key Reagents for Direct Cyclization

| Compound | Formula | MW ( g/mol ) | CAS No. | Key Properties |

| (4-chlorobenzyl)hydrazine | C₇H₉ClN₂ | 156.61 | 10355-33-6 | Often prepared from 4-chlorobenzyl chloride and hydrazine. |

| Acetoacetonitrile | C₄H₅NO | 83.09 | 2469-99-0 | As in Strategy A. |

Rationale and Advantages

The primary advantage of this approach is the complete control over regiochemistry. The substituted hydrazine has only one free -NH₂ group available to initiate the condensation with the ketone, and the benzyl-substituted nitrogen is necessarily incorporated as N1 of the pyrazole ring. This typically results in a cleaner reaction profile with fewer major byproducts, simplifying purification.

Detailed Experimental Protocol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-chlorobenzyl)hydrazine hydrochloride (20.0 g, 0.103 mol) and acetoacetonitrile (8.56 g, 0.103 mol) in 250 mL of ethanol.

-

Catalyst: Add a catalytic amount of acetic acid (approx. 1 mL).

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

-

Purification: Redissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.

Comparative Analysis and Characterization

Table 3: Comparison of Synthetic Strategies

| Parameter | Strategy A (Sequential) | Strategy B (Direct) |

| Steps | 2 | 1 (plus synthesis of hydrazine) |

| Regiocontrol | Potential issue, requires careful control | Inherent to the strategy |

| Purification | Two major purifications, chromatography often required | Simpler, often requires only recrystallization |

| Overall Yield | Moderate to Good | Good to Excellent |

| Key Advantage | Uses simpler, more common starting materials | Higher regioselectivity and process efficiency |

| Key Disadvantage | Risk of isomeric mixtures | Requires synthesis or purchase of substituted hydrazine |

Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expect characteristic signals for the methyl group (singlet, ~2.2 ppm), the pyrazole C4 proton (singlet, ~5.5 ppm), the exocyclic amine protons (broad singlet, ~4.5-5.0 ppm), the benzylic methylene protons (singlet, ~5.1 ppm), and the aromatic protons of the chlorobenzyl group (two doublets, ~7.3 ppm).

-

¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of C₁₁H₁₂ClN₃ should be observed, along with a characteristic M+2 peak due to the ³⁷Cl isotope.

-

Infrared (IR) Spectroscopy: Key stretches include N-H bands for the amine (~3300-3400 cm⁻¹) and C=N/C=C bands for the aromatic rings.

Safety and Handling Considerations

-

Hydrazine and its derivatives: Hydrazine and substituted hydrazines are highly toxic, corrosive, and potential carcinogens. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere. Mineral oil dispersions reduce its pyrophoricity but require careful handling.

-

Benzyl Halides: 4-chlorobenzyl chloride is a lachrymator and should be handled in a fume hood.

-

Solvents: Anhydrous solvents like DMF and acetonitrile have their own specific handling requirements. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

References

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Google Scholar.

- Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal.

- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science.

-

synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved from [Link]

- Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. (2024). Journal of Modern Chemistry & Chemical Technology.

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved from [Link]

-

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved from [Link]

- Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. Retrieved from [Link]

-

1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

El-Mekkawy, A. I., & Abdel-Mohsen, H. T. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 259–285. Retrieved from [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Publishing System. Retrieved from [Link]

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2008). ResearchGate. Retrieved from [Link]

-

Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved from [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. Retrieved from [Link]

-

Preparation of 4-chlorobenzyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

El-Mekkawy, A. I., & Abdel-Mohsen, H. T. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 259-285. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. m.youtube.com [m.youtube.com]

- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine chemical properties

An In-depth Technical Guide to 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents. Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a "privileged scaffold" in drug design.[1][2][3] Pyrazole-containing compounds exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4][5] Several commercially successful drugs, such as Celecoxib (an anti-inflammatory) and Crizotinib (an anticancer agent), feature the pyrazole core, underscoring its therapeutic relevance.[4][5] The subject of this guide, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, combines this important heterocyclic core with specific substituents that modulate its chemical and biological properties.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure and physicochemical properties is fundamental to its application in research and development.

2.1. Chemical Structure

The structure of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is characterized by a central 3-methyl-pyrazol-5-amine ring. A 4-chlorobenzyl group is attached to the N1 position of the pyrazole ring.

Caption: Chemical structure of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.

2.2. Physicochemical Data

The following table summarizes key physicochemical properties for a related compound, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, which can provide insights into the properties of the target molecule.

| Property | Value | Source |

| Molecular Formula | C10H10ClN3 | PubChem |

| Molecular Weight | 207.66 g/mol | PubChem[6][7] |

| XLogP3 | 2.6 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis and Reactivity

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

3.1. General Synthetic Approach

A common and versatile method for the synthesis of 5-aminopyrazoles is the reaction of a β-ketonitrile with a hydrazine. For 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, a plausible synthetic route would involve the reaction of (4-chlorobenzyl)hydrazine with 3-aminocrotononitrile or a related precursor.

Caption: General synthetic workflow for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.

3.2. Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general procedures for pyrazole synthesis.[8][9]

-

Preparation of (4-chlorobenzyl)hydrazine: This intermediate can be prepared from 4-chlorobenzaldehyde and hydrazine.[8]

-

Cyclocondensation:

-

To a solution of (4-chlorobenzyl)hydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of 3-aminocrotononitrile.

-

The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the cyclization.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

3.3. Reactivity

The chemical reactivity of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is influenced by its functional groups:

-

Amino Group: The 5-amino group is a key site for further functionalization. It can undergo acylation, alkylation, and diazotization reactions, providing a handle for the synthesis of a diverse library of derivatives.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the position of substitution is directed by the existing substituents. Halogenation, for instance, has been reported on related 3-aryl-1H-pyrazol-5-amines.[10]

-

Chlorobenzyl Group: The chlorobenzyl moiety can participate in nucleophilic substitution reactions at the benzylic carbon, although this is less common under typical conditions. The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution under forcing conditions or participate in cross-coupling reactions.

Spectral Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the methyl group protons, a singlet for the pyrazole ring proton, signals for the benzylic methylene protons, and a characteristic AA'BB' pattern for the protons of the 4-substituted benzene ring. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the methyl carbon, the carbons of the pyrazole ring, the benzylic carbon, and the carbons of the chlorophenyl group.

4.2. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature.

4.3. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole ring, and the C-Cl stretching of the chlorobenzyl group.

Applications in Drug Discovery and Medicinal Chemistry

The 5-aminopyrazole scaffold is a versatile framework in drug discovery.[5] Derivatives have been investigated for a range of therapeutic applications.

5.1. Kinase Inhibition

Many 5-aminopyrazole derivatives have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy.[5] The amino group can form key hydrogen bonding interactions within the ATP-binding pocket of these enzymes.

5.2. Antimicrobial Activity

Pyrazole derivatives have also shown promise as antibacterial and antifungal agents.[2][5] The specific substitution pattern on the pyrazole ring and the N-substituent can be tailored to enhance activity against specific microbial strains.

5.3. Anti-inflammatory Properties

As a class of compounds, pyrazoles are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

Safety and Handling

While a specific safety data sheet (SDS) for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is not available, general precautions for handling similar chemical compounds should be followed. Related aminopyrazole and chlorobenzyl compounds may cause skin and eye irritation and may be harmful if swallowed.[6][13][14][15]

6.1. Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles should be worn.[14][15]

-

Hand Protection: Chemical-resistant gloves are recommended.[14][15]

-

Skin and Body Protection: A lab coat and appropriate clothing should be worn to prevent skin contact.[14][15]

6.2. Handling and Storage

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14][16]

-

Store in a tightly closed container in a cool, dry place.[16]

-

Avoid contact with strong oxidizing agents.[16]

6.3. First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[14]

-

In case of skin contact: Wash off with soap and plenty of water.[14]

-

If inhaled: Move the person into fresh air.[14]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[13][14]

-

In all cases of exposure, seek medical attention.[14]

Conclusion

1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical routes, and its reactive handles allow for the creation of diverse chemical libraries for biological screening. The combination of the privileged pyrazole scaffold with the specific substitution pattern makes it a valuable building block for the development of novel therapeutic agents. Further research into its biological activities is warranted to fully explore its potential.

References

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. PubChem. [Link]

-

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS Common Chemistry. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Supporting Information. Beilstein Archives. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem. [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem. [Link]

-

1H-Pyrazol-5-amine, 1-(3-chlorophenyl)-4-phenyl-. ChemBK. [Link]

-

1-(4-chlorobenzyl)-3-methyl-1h-pyrazole-5-carboxylic acid. PubChemLite. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

- Process for the preparation of 3-amino-5-methylpyrazole.

-

Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]

-

4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate. PMC. [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. rsc.org [rsc.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. angenechemical.com [angenechemical.com]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS Number: 1431964-92-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound identified by CAS number 1431964-92-9, chemically known as 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating essential data regarding its chemical identity, structural features, and key physicochemical parameters. Given the limited availability of direct experimental data for this specific compound, this guide integrates reported information with robustly predicted values to offer a holistic understanding of its characteristics.

Chemical Identity and Molecular Structure

IUPAC Name: 1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride

Synonyms: 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine HCl

CAS Number: 1431964-92-9

The molecular structure of 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a methyl group at the 3-position and an amine group at the 5-position. A 4-chlorobenzyl group is attached to one of the nitrogen atoms of the pyrazole ring. The compound exists as a hydrochloride salt, which typically enhances its solubility in aqueous media.

Molecular Formula: C₁₁H₁₃Cl₂N₃[1]

Molecular Weight: 258.15 g/mol [1]

Below is a two-dimensional representation of the chemical structure.

Caption: 2D Structure of 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride.

Physicochemical Data

A comprehensive understanding of a compound's physicochemical properties is fundamental for its development as a potential therapeutic agent. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. Due to the absence of extensive experimental data in publicly accessible literature, the following table includes predicted values from reputable computational models alongside any available information.

| Property | Value | Source |

| Molecular Weight | 258.15 g/mol | [1] |

| Molecular Formula | C₁₁H₁₃Cl₂N₃ | [1] |

| Physical Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | Predicted to be higher than the free base due to the hydrochloride salt form. Amine hydrochlorides are generally more water-soluble than their corresponding free bases.[2] | General Chemical Knowledge |

| logP (Octanol-Water Partition Coefficient) | Predicted: ~2.5 - 3.5 (for the free base) | Computational Prediction |

| pKa (Acid Dissociation Constant) | Predicted: ~4-5 for the pyrazole nitrogen and ~8-9 for the exocyclic amine (for the free base) | Computational Prediction |

Note on Predicted Values: The logP and pKa values are estimated for the free base form (1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine) using computational algorithms. The logP value suggests moderate lipophilicity, which is a critical factor for cell membrane permeability. The predicted pKa values indicate that the compound will be protonated at physiological pH, a characteristic that influences its solubility and interaction with biological targets.

Synthesis and Characterization

While a specific synthesis protocol for CAS number 1431964-92-9 is not detailed in the available literature, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyrazoles.[3][4][5][6][7][8] A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.

Proposed Synthetic Workflow

A potential synthetic pathway for 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is outlined below. The final step would involve the formation of the hydrochloride salt.

Sources

- 1. scbt.com [scbt.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. jpsbr.org [jpsbr.org]

- 4. jocpr.com [jocpr.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ijprajournal.com [ijprajournal.com]

- 7. rsc.org [rsc.org]

- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This has led to the development of a multitude of clinically successful drugs across a wide therapeutic spectrum. This in-depth technical guide provides a comprehensive exploration of the significant biological activities of pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for evaluating their efficacy, and visualize the intricate signaling pathways they modulate. This guide is designed to be a practical and authoritative resource, bridging the gap between theoretical knowledge and laboratory application.

Introduction: The Enduring Significance of the Pyrazole Moiety

Since its initial synthesis, the pyrazole ring has captivated the attention of medicinal chemists. Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, make it an ideal building block for designing bioactive molecules.[1] A vast number of approved drugs, including the anti-inflammatory agent celecoxib, the anticancer drug ibrutinib, and the erectile dysfunction treatment sildenafil, feature a pyrazole core, highlighting its therapeutic importance.[2] This guide will systematically explore the key biological activities that have established pyrazole derivatives as a crucial class of compounds in the pharmaceutical landscape.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine. Pyrazole derivatives have emerged as a highly promising class of compounds, demonstrating the ability to interfere with various signaling pathways that are dysregulated in cancer.[3][4]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in cell cycle progression and signal transduction.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their aberrant activity is a common feature in many cancers.[5] Certain pyrazole derivatives have been shown to be potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[6][7] Several pyrazole-based compounds have been developed as EGFR inhibitors, effectively blocking these oncogenic signals.[8]

-

Other Kinase Inhibition: Beyond CDKs and EGFR, pyrazole derivatives have been found to inhibit a range of other kinases implicated in cancer, such as PI3K, BTK, and VEGFR-2, showcasing their broad therapeutic potential.[3]

Experimental Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an optimal density (typically 5,000-10,000 cells/well).[11]

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole derivative in a suitable solvent (e.g., DMSO) and then in culture medium.

-

Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[10]

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Quality Control and Troubleshooting:

-

Low Signal: Ensure optimal cell density and sufficient incubation time.[11]

-

High Background: Use fresh reagents and include media-only controls.[11]

-

Edge Effects: Fill the outer wells with sterile PBS or medium to maintain humidity.[11]

-

Compound Interference: Run controls with the compound in the absence of cells to check for direct reduction of MTT.[14]

Quantitative Data: Anticancer Activity of Representative Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-benzoxazine hybrid | MCF-7 (Breast) | 2.82 - 6.28 | [8] |

| Pyrazole-benzoxazine hybrid | A549 (Lung) | 2.82 - 6.28 | [8] |

| Pyrazolo[1,5-a]pyrimidine | MCF-7 (Breast) | 17.12 | [8] |

| Pyrazolo[1,5-a]pyrimidine | HepG2 (Liver) | 10.05 | [8] |

| Pyrazole-isoxazole hybrid | HCT-116 (Colon) | <20 | [15] |

| Pyrazole-indole hybrid | HepG2 (Liver) | 3.53 | [8] |

| Pyrazole-indole hybrid | MCF-7 (Breast) | 6.71 | [8] |

Visualization: Signaling Pathways Targeted by Anticancer Pyrazoles

Caption: Pyrazole derivatives inhibit key oncogenic signaling pathways.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to a range of diseases. Pyrazole derivatives, most notably celecoxib, are renowned for their potent anti-inflammatory properties.[16]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[11][17]

-

COX Isoforms: There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[11]

-

Selective Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects. The structural features of certain pyrazole derivatives, such as the sulfonamide group in celecoxib, allow them to bind preferentially to the active site of COX-2, which is larger than that of COX-1.[3][11] This selectivity leads to a reduction in inflammation with a lower risk of gastric complications.

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.[8][18]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use healthy adult rats or mice (e.g., Wistar rats, Swiss albino mice) and allow them to acclimatize to the laboratory conditions for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Divide the animals into groups: a control group (vehicle), a standard group (e.g., diclofenac sodium or celecoxib), and test groups for different doses of the pyrazole derivative.

-

-

Compound Administration:

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

-

-

Induction of Edema:

-

Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each animal.[18]

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each animal at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The difference in paw volume before and after carrageenan injection represents the degree of edema.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

-

Determine the ED₅₀ value (the dose that produces 50% of the maximum effect).

-

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local institutional animal ethics committee and international standards for animal welfare, such as the 3Rs (Replacement, Reduction, and Refinement).[10][12][15][19][20]

Quantitative Data: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound Class | Animal Model | ED₅₀ (mg/kg) | Reference |

| Polysubstituted Pyrazole | Rat | 35.7 (oral) | [21] |

| Pyrano[2,3-c]pyrazole | Rat | 38.7 (oral) | [21] |

| Pyrazole derivative (N5) | Rat | - (higher activity than celecoxib) | [22] |

| Pyrazole derivative (N7) | Rat | - (higher activity than celecoxib) | [22] |

Visualization: Mechanism of COX-2 Inhibition by Pyrazole Derivatives

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[17][18][23]

Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial mechanisms of pyrazole derivatives are varied and can include:

-

Enzyme Inhibition: Inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[4][24]

-

Cell Wall Disruption: Some pyrazole derivatives can interfere with the integrity of the bacterial cell wall.[4]

-

Other Targets: Pyrazoles have also been shown to target other microbial processes, although the exact mechanisms are still under investigation for many compounds.

Experimental Protocol: In Vitro Antimicrobial Activity Assessment using the Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[25][26]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to achieve a logarithmic growth phase.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized suspension to the final inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

-

Quantitative Data: Antimicrobial Activity of Representative Pyrazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-thiadiazine hybrid | Aspergillus niger | 2.9 - 7.8 | [18] |

| Pyrazole-thiadiazine hybrid | Bacillus subtilis | 62.5 - 125 | [18] |

| Imidazo-pyridine pyrazole | E. coli | <1 | [17] |

| Imidazo-pyridine pyrazole | S. aureus | <1 | [17] |

| Pyrazole-thiazole hybrid | E. coli | 16 | [17] |

| Pyrazole-triazole hybrid | Gram-positive bacteria | 10 - 15 | [17] |

Visualization: A Simplified Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticonvulsant Activity: Calming Neuronal Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have demonstrated significant anticonvulsant activity, offering potential new therapeutic avenues for this condition.[26][27]

Mechanism of Action: Modulation of Neuronal Ion Channels and Receptors

The anticonvulsant effects of pyrazole derivatives are thought to be mediated by their interaction with key neuronal targets:

-

GABAa Receptor Modulation: The GABAa receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Some pyrazole derivatives can potentiate the action of GABA at this receptor, leading to increased neuronal inhibition and a reduction in seizure susceptibility.[28]

-

Sodium Channel Blockade: Voltage-gated sodium channels are crucial for the generation and propagation of action potentials. Certain pyrazole compounds may act by blocking these channels, thereby reducing neuronal hyperexcitability.

Experimental Protocol: In Vivo Anticonvulsant Activity Assessment using the Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[23][29]

Principle: Application of a maximal electrical stimulus to the cornea or scalp of a rodent induces a characteristic tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is indicative of its anticonvulsant activity.

Step-by-Step Methodology:

-

Animal Preparation and Grouping:

-

Use adult mice or rats and group them as described for the carrageenan-induced paw edema model.

-

Administer the vehicle, standard drug (e.g., phenytoin, carbamazepine), or test compound.

-

-

MES Induction:

-

At the time of peak effect of the drug, apply a drop of saline or electrode gel to the animal's corneas.

-

Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes using a constant-current stimulator.[30]

-

-

Observation and Scoring:

-

Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension.

-

An animal is considered protected if the tonic hindlimb extension is abolished.

-

-

Data Analysis:

-

Calculate the percentage of protection in each group.

-

Determine the ED₅₀ value (the dose that protects 50% of the animals from the tonic hindlimb extension).

-

Ethical Considerations: As with all animal studies, adherence to ethical guidelines for animal welfare is paramount.[10][12][15][19][20]

Quantitative Data: Anticonvulsant Activity of Representative Pyrazole Derivatives

| Compound Class | Animal Model | ED₅₀ (mg/kg) | Reference |

| Triazolopyrimidine derivative (6d) | Mouse (MES) | 15.8 (i.p.) | [31] |

| Triazolopyrimidine derivative (6d) | Mouse (PTZ) | 14.1 (i.p.) | [31] |

| Benzothiazole-dimethylpyrazole hybrid (3n) | Mouse (MES) | 46.1 | [32] |

| Benzothiazole-dimethylpyrazole hybrid (3q) | Mouse (MES) | 64.3 | [32] |

| PRAX-628 | Mouse (MES) | 0.42 (oral) | [2] |

Visualization: A Simplified Representation of Neuronal Inhibition

Caption: Anticonvulsant pyrazoles enhance neuronal inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

-

Anticancer Activity: The presence of specific aryl groups at the 1, 3, and 5-positions of the pyrazole ring is often crucial for potent anticancer activity. The nature of the substituents on these aryl rings can significantly influence the compound's interaction with target kinases.[9]

-

Anti-inflammatory Activity: For selective COX-2 inhibition, a key structural feature is the presence of a sulfonamide or a similar group on a phenyl ring attached to the pyrazole core, as seen in celecoxib.[3][33] This group interacts with a specific side pocket in the COX-2 active site.

-

Antimicrobial Activity: The antimicrobial activity of pyrazoles can be enhanced by the introduction of various heterocyclic moieties or specific functional groups like halogens.[34][24]

-

Anticonvulsant Activity: The anticonvulsant properties are influenced by the substituents at the 1 and 5-positions of the pyrazole ring, with lipophilicity playing a significant role.[26]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer and anti-inflammatory to antimicrobial and anticonvulsant, underscore its privileged status in medicinal chemistry. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of next-generation pyrazole-based drugs with enhanced efficacy and improved safety profiles. The experimental protocols and mechanistic insights provided in this guide aim to empower researchers in their quest to unlock the full therapeutic potential of this versatile heterocyclic core.

References

-

Al-Ostoot, F. H., Al-Ghamdi, S. S., & Al-Zahrani, A. Y. (2014). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. PubMed. [Link]

-

The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PubMed Central. [Link]

-

National Institutes of Health. (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. [Link]

-

National Institutes of Health. (n.d.). Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central. [Link]

-

ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. [Link]

-

MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

BioBoston Consulting. (2024, December 20). FDA's Approach to Drug Testing with Laboratory Animals. [Link]

-

ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. [Link]

-

National Institutes of Health. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. [Link]

-

ResearchGate. (n.d.). Pyrazole derivatives 11 and 12 with potent anticancer activities. [Link]

-

Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

-

National Institutes of Health. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PubMed Central. [Link]

-

MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. [Link]

-

National Institutes of Health. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. [Link]

-

Quan, Z. S., Li, R. L., & Ling, Y. Z. (1992). [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis]. Yao xue xue bao = Acta pharmaceutica Sinica, 27(9), 711–716. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. [Link]

-

National Institutes of Health. (n.d.). Ethical considerations regarding animal experimentation. PubMed Central. [Link]

-

Preprints.org. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

-

DergiPark. (n.d.). Ethical Principles and Rules in Experimental Animal Studies: A Comprehensive Review. [Link]

-

European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. [Link]

-

Lan, R., Liu, Q., Fan, P., Lin, S., & Fernando, S. R. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769–776. [Link]

-

Enago Academy. (2017, September 7). Animal Studies: Important Ethical Considerations You Need to Know. [Link]

-

ResearchGate. (n.d.). SAR of pyrazole derivatives as potential antibacterial agents. [Link]

-

Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. [Link]

-

Frontiers. (n.d.). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. [Link]

-

Bekhit, A. A., Ashour, H. M., Guemei, A., & Abdel-Aziem, T. (2008). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 4(4), 349–360. [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

-

ResearchGate. (n.d.). I am having problems in getting results in MTT assay. How do I rectify it?. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Bendary, E. R., & Al-Ghamdi, A. M. (2017). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Archiv der Pharmazie, 350(5), 1700025. [Link]

-

Praxis Precision Medicines. (2023, September 6). PRAX-628: A Next Generation Functionally Selective Small Molecule with Potent Anticonvulsant Activity. [Link]

-

Frontiers. (2022, June 23). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. [Link]

-

ResearchGate. (n.d.). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. [Link]

-

ResearchGate. (n.d.). Some preliminary structure—anticonvulsant activity relationships for the thiopyrano[2,3‐d]thiazoles. [Link]

-

Karger Publishers. (2021, March 26). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. [Link]

-

Taylor & Francis Online. (n.d.). ED50 – Knowledge and References. [Link]

-

ResearchGate. (n.d.). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. [Link]

-

IJPPR. (n.d.). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. praxismedicines.com [praxismedicines.com]

- 3. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]

- 12. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biobostonconsulting.com [biobostonconsulting.com]

- 20. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]

- 21. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. swan.yuntech.edu.tw [swan.yuntech.edu.tw]

- 25. researchgate.net [researchgate.net]

- 26. [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. MTT Methods, Protocols and Troubleshootings [protocol-online.org]

- 30. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 32. researchgate.net [researchgate.net]

- 33. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 34. probiologists.com [probiologists.com]

spectroscopic data (NMR, IR, MS) for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, serving as crucial scaffolds in the development of novel therapeutic agents.[1][2] The precise structural elucidation of these molecules is paramount to understanding their structure-activity relationships and ensuring their purity and identity. This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine . While direct experimental spectra for this specific molecule are not universally published, this document synthesizes data from analogous structures and first principles to present a robust, expected spectroscopic profile. It is designed to serve as an authoritative reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyrazole derivatives.

Introduction and Molecular Structure

1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (Molecular Formula: C₁₀H₁₁ClN₄, Molecular Weight: 222.67 g/mol ) is a heterocyclic compound featuring a pyrazole core substituted with three distinct functional groups: a 4-chlorobenzyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C5 position. Each of these components imparts a unique signature to the compound's spectroscopic profile, which, when analyzed in concert, allows for unambiguous structural confirmation. The characterization workflow is a critical, self-validating process where data from orthogonal techniques converge to support a single molecular structure.[2]

The molecular structure, with atoms numbered for the subsequent NMR analysis, is presented below.

Caption: Molecular structure of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide definitive information on its connectivity and chemical environment.

Experimental Protocol: NMR

-

Sample Preparation: Weigh 5-10 mg of the synthesized compound.[3]

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as protic solvents may lead to the exchange of the amine protons.[4]

-

Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 12-16 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[3]

-

Data Acquisition (¹³C NMR): Acquire the spectrum at a corresponding frequency (e.g., 101 MHz). Typical parameters include a spectral width of 220-250 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and a significantly larger number of scans (≥1024) due to the lower natural abundance of the ¹³C isotope.[3]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the peaks to determine the relative proton counts.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show five distinct signals, each corresponding to a unique proton environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~ 7.30 | Doublet | 2H | H-10, H-12 | Protons on the chlorophenyl ring ortho to the chlorine atom. The electron-withdrawing nature of chlorine results in a downfield shift. They appear as a doublet due to coupling with H-9 and H-13. |

| ~ 7.15 | Doublet | 2H | H-9, H-13 | Protons on the chlorophenyl ring meta to the chlorine atom and ortho to the CH₂ group. They appear as a doublet due to coupling with H-10 and H-12. |

| ~ 5.40 | Singlet | 1H | H-4 | The lone proton on the pyrazole ring. Its chemical shift is characteristic of heterocyclic aromatic protons and is influenced by the adjacent amine and N-benzyl groups.[3] |

| ~ 5.10 | Singlet | 2H | H-7 (CH₂) | The benzylic protons. Their position is downfield due to the adjacent aromatic ring and the N1 atom of the pyrazole. The signal is a singlet as there are no adjacent protons. |

| ~ 3.80 | Broad Singlet | 2H | NH₂ | Amine protons. The signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. This peak may exchange with D₂O. |

| ~ 2.20 | Singlet | 3H | H-6 (CH₃) | Methyl protons attached to the pyrazole ring. This signal is a sharp singlet in a typical aliphatic region.[3] |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display 8 unique signals for the 10 carbon atoms in the molecule, due to the chemical equivalence of C9/C13 and C10/C12 in the 4-chlorophenyl ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~ 155 | C5 | Carbon bearing the amine group. The nitrogen atom causes a significant downfield shift. |

| ~ 148 | C3 | Carbon bearing the methyl group. Its position is characteristic for substituted pyrazole rings. |

| ~ 136 | C8 | Quaternary aromatic carbon of the chlorophenyl ring attached to the CH₂ group. |

| ~ 134 | C11 | Quaternary aromatic carbon bearing the chlorine atom. The direct attachment to the electronegative Cl causes a downfield shift. |

| ~ 129 | C10, C12 | Aromatic CH carbons ortho to the chlorine atom. |

| ~ 128 | C9, C13 | Aromatic CH carbons meta to the chlorine atom. |

| ~ 90 | C4 | The lone CH carbon on the pyrazole ring. It is typically found significantly upfield compared to other aromatic carbons.[5] |

| ~ 52 | C7 (CH₂) | The benzylic carbon. Its chemical shift is typical for sp³ carbons attached to both an aromatic ring and a nitrogen atom. |

| ~ 14 | C6 (CH₃) | The methyl carbon, appearing in the far upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.

Experimental Protocol: FT-IR

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands

The IR spectrum will provide clear evidence for the key functional groups within the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Causality |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | A primary amine is expected to show two distinct bands in this region, a hallmark of the -NH₂ group.[6] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | These absorptions are characteristic of sp² C-H bonds in the chlorophenyl and pyrazole rings. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H | These bands correspond to the stretching vibrations of the sp³ C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. |

| ~ 1620 | N-H Scissoring | Primary Amine (-NH₂) | This bending vibration is also characteristic of a primary amine.[6] |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic & Pyrazole Rings | Multiple sharp bands in this region are indicative of the skeletal vibrations of the aromatic systems. |

| ~ 1100 - 1000 | C-Cl Stretch | Aryl-Chloride | A strong absorption in this region of the fingerprint is expected for the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering crucial pieces of the structural puzzle. For this molecule, electron ionization (EI) would likely be employed.

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV in EI mode) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which plots ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 222 . A crucial feature will be the M+2 peak at m/z 224 with an intensity of approximately one-third of the M⁺ peak. This characteristic isotopic pattern is definitive proof of the presence of one chlorine atom in the molecule.

-

Major Fragmentation Pathways: The high-energy ionization process will cause the molecular ion to fragment in predictable ways. The most likely fragmentation is the benzylic cleavage, which is highly favored due to the stability of the resulting carbocation.

Caption: Predicted major fragmentation pathway in EI-MS.

-

Benzylic Cleavage: The bond between the benzyl CH₂ and the pyrazole N1 is weak and prone to cleavage. This can happen in two ways:

-

Formation of the 4-chlorobenzyl cation (m/z 125/127) . This is expected to be a very abundant peak. This cation can further lose a chlorine radical to form the tropylium ion (m/z 91 ), another common and stable fragment.

-

Formation of the 3-methyl-1H-pyrazol-5-amine radical cation (m/z 97) .

-

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a novel compound is a holistic process. Data from each spectroscopic technique provides a piece of the puzzle, and their combination validates the final structure.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This guide outlines the expected ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. The predicted chemical shifts, absorption frequencies, and fragmentation patterns are based on established principles of spectroscopy and data from structurally related pyrazole compounds. By following the detailed protocols and using the predictive data tables as a reference, researchers can confidently acquire, interpret, and validate the spectroscopic characterization of this and similar heterocyclic molecules, ensuring the scientific integrity of their work in chemical synthesis and drug discovery.

References

- New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.